4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane
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Overview
Description
4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane is a synthetic organic compound that belongs to the class of oxazepanes Oxazepanes are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane typically involves multi-step organic reactions. One possible route could be:
Formation of the Oxazepane Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of Substituents: The benzyl, chlorophenyl, and phenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Phenyl-1,4-oxazepane: Lacks the benzyl and chlorophenyl groups.
4-Benzyl-1,4-oxazepane: Lacks the phenyl and chlorophenyl groups.
7-(3-Chlorophenyl)-1,4-oxazepane: Lacks the benzyl and phenyl groups.
Uniqueness
4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane is unique due to the presence of all three substituents, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
60162-92-7 |
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Molecular Formula |
C24H24ClNO |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
4-benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C24H24ClNO/c25-23-13-7-12-22(18-23)24(21-10-5-2-6-11-21)14-15-26(16-17-27-24)19-20-8-3-1-4-9-20/h1-13,18H,14-17,19H2 |
InChI Key |
QHCIOPVVJMUJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1(C2=CC=CC=C2)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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